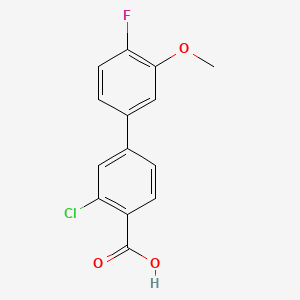

2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Another method involves the transformation of benzoic acid into benzoyl chloride using thionyl chloride to enhance its reactivity .Molecular Structure Analysis

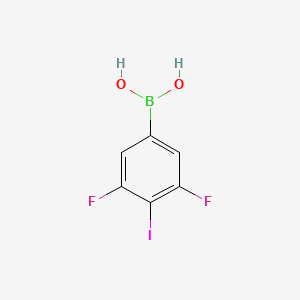

The molecular structure of similar compounds has been studied. For example, the molecular formula of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is C7H7BClFO3 . Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, and Crystal Structure studies have been conducted on related compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid has a density of 1.4±0.1 g/cm3, boiling point of 342.7±52.0 °C at 760 mmHg, and a flash point of 161.1±30.7 °C .Applications De Recherche Scientifique

Reactions at the Benzylic Position

The benzylic position of this compound can undergo various reactions . For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

Synthesis of Furosemide

This compound can be used as a starting reagent for the synthesis of furosemide . Furosemide is a loop diuretic used in the treatment of congestive heart failure and edema .

Synthesis of 4′-Chloro-2′-Fluoroacetophenone

4′-Chloro-2′-fluoroacetophenone can be synthesized using this compound . This derivative can be used in various chemical reactions and has potential applications in pharmaceuticals .

Synthesis of Novel Herbicidal Isoxazolecarboxamides

This compound can be used in the synthesis of novel herbicidal isoxazolecarboxamides . These compounds have shown potential as herbicides, providing a new approach to weed control .

Oxadiazoles Derivatives

Oxadiazoles derivatives can be synthesized from this compound . Oxadiazoles have shown a large number of applications like anti-bacterial, anti-inflammatory, analgesic, anti-tumor, anti-convulsant, anti-oxidant herbicidal and anti-fungal activities .

High Resolution Charge Density Study

This compound can be used in high resolution charge density studies . These studies provide valuable insights into the electron distribution in a molecule and can help predict its reactivity .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c1-19-13-7-9(3-5-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGMYLDVJQPRMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690197 |

Source

|

| Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261892-14-1 |

Source

|

| Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577587.png)

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)